molecular formula C7H8F2O2 B6248676 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2411296-56-3

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6248676
CAS RN: 2411296-56-3
M. Wt: 162.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves several steps. Starting materials include fluoroacetic acid, ethyl chloroformate, methylmagnesium bromide, bromine, sodium hydroxide, sodium borohydride, acetic acid, sulfuric acid, methanol, sodium bicarbonate, and water. The process involves reactions such as the formation of ethyl 2-fluoroacetate, the creation of 2-fluoro-2-methylpropanoic acid, and the cyclization of 2,2-difluoro-3-methylcyclopropanecarboxylic acid to form the final product.


Molecular Structure Analysis

The molecular formula of this compound is C7H8F2O2 . The InChI code is 1S/C7H8F2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) .


Chemical Reactions Analysis

There have been studies on the decarboxylative functionalization of 2,2-difluorobicyclo[1.1.1]pentane (BCP-F2) building blocks . When compared with the non-fluorinated bicyclo[1.1.1]pentane (BCP) analogues, divergent reactivities have been discovered .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 162.13 . The predicted boiling point is 341.9±42.0 °C and the predicted density is 1.54±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Safety and Hazards

The safety information available indicates that this compound is for research use only and not for human or veterinary use . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves the following steps: 1) synthesis of 2,2-difluorocyclopropanecarboxylic acid, 2) conversion of 2,2-difluorocyclopropanecarboxylic acid to 2,2-difluoro-3-methylcyclopropanecarboxylic acid, and 3) cyclization of 2,2-difluoro-3-methylcyclopropanecarboxylic acid to form 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.", "Starting Materials": ["Fluoroacetic acid", "Ethyl chloroformate", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["1. Fluoroacetic acid is reacted with ethyl chloroformate in the presence of sulfuric acid to form ethyl 2-fluoroacetate.", "2. Ethyl 2-fluoroacetate is reacted with methylmagnesium bromide to form 2-fluoro-2-methylpropanoic acid.", "3. 2-Fluoro-2-methylpropanoic acid is reacted with bromine in the presence of sodium hydroxide to form 2,2-difluoro-3-methylpropanoic acid.", "4. 2,2-Difluoro-3-methylpropanoic acid is reduced with sodium borohydride in the presence of acetic acid to form 2,2-difluoro-3-methylcyclopropanecarboxylic acid.", "5. 2,2-Difluoro-3-methylcyclopropanecarboxylic acid is cyclized in the presence of sodium bicarbonate and water to form 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid."] }

CAS RN

2411296-56-3

Product Name

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C7H8F2O2

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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